molecular formula C8H12N2O3 B13314090 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B13314090
M. Wt: 184.19 g/mol
InChI Key: QDMRKSCSKPARAJ-UHFFFAOYSA-N
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Description

1-Oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
  • N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide

Comparison: 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8/h9H,1-5H2,(H,11,12)

InChI Key

QDMRKSCSKPARAJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=NO2)C(=O)O

Origin of Product

United States

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